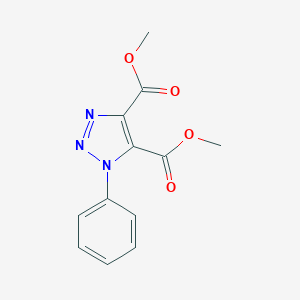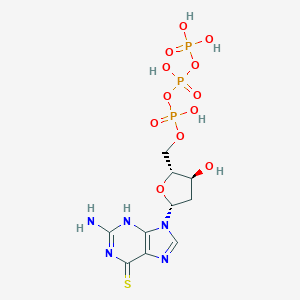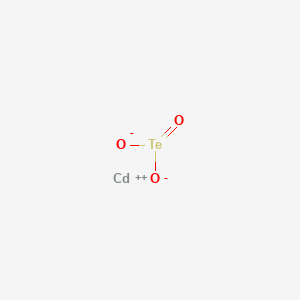
Tellurite de cadmium
Vue d'ensemble
Description
Cadmium tellurite is a useful research compound. Its molecular formula is CdO3Te and its molecular weight is 288 g/mol. The purity is usually 95%.
The exact mass of the compound Cadmium tellurite is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cadmium tellurite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cadmium tellurite including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Points quantiques
Le tellurure de cadmium (CdTe) est utilisé dans la création de points quantiques (PQ). Ces PQ ont été largement reconsidérés en raison de leur potentiel pour les nano-applications optoélectroniques et biologiques . L'avantage unique des PQ colloïdaux est leurs propriétés physiques et optiques dépendantes de la taille, telles que la bande interdite d'énergie, l'émission étroite avec une faible largeur à mi-hauteur, la large réponse photospectrale des régions ultraviolettes aux infrarouges et leur compatibilité avec le traitement en solution .
Dispositifs d'électroluminescence
Les PQ CdTe sont utilisés pour fabriquer des dispositifs d'électroluminescence à jonction hybride de points quantiques . Ces dispositifs présentent une large bande d'émission couvrant la plage 350-700 nm, ce qui est efficace dans la génération de lumière blanche .
Diodes électroluminescentes (LED)
Les PQ CdTe sont utilisés dans le domaine des LED . Les processus de recombinaison et les caractéristiques I-V donnent lieu au courant de sortie qui est bon par rapport aux quelques tensions utilisées qui donnent de bons résultats pour générer de la lumière .
Bio-imagerie
Les PQ CdTe ont été largement utilisés dans les travaux et les applications biomédicales en raison de leur photoluminescence ajustable dans la plage visible une fois excités par une seule longueur d'onde d'excitation .
Cellules solaires
Le tellurure de cadmium est utilisé dans la production de cellules solaires . Les panneaux solaires CdTe sont maintenant à égalité avec le silicium polycristallin en termes de performances et de coût . Ils ont une empreinte carbone considérablement plus faible que le Si, coûtent historiquement moins cher à produire et sont d'une importance cruciale pour la compétitivité des États-Unis sur le marché mondial
Mécanisme D'action
Target of Action
Cadmium tellurite (CdTeO3) is a tellurite salt of cadmium . It is primarily used as a semiconductor . The primary targets of cadmium tellurite are the light-absorbing components of photovoltaic cells, where it plays a critical role .
Mode of Action
Cadmium tellurite interacts with its targets by absorbing light. In photovoltaic cells, a thin layer of CdTe absorbs light, which excites charged particles called electrons . When the electrons move, they create an electric current . This interaction results in the conversion of light energy into electrical energy .
Biochemical Pathways
The biochemical pathways affected by cadmium tellurite are primarily related to energy production. The absorption of light by CdTe in photovoltaic cells leads to the generation of an electric current, which can be used to power various devices . .
Pharmacokinetics
As a semiconductor, it is primarily used in industrial applications rather than biological systems . It is known that cadmium tellurite is insoluble in water , which could impact its bioavailability if it were to enter biological systems.
Result of Action
The primary result of cadmium tellurite’s action is the generation of electric current when light is absorbed by the CdTe layer in photovoltaic cells . This allows for the conversion of light energy into usable electrical energy
Action Environment
The action of cadmium tellurite is influenced by environmental factors such as light availability and temperature. Its efficacy as a semiconductor in photovoltaic cells is dependent on the presence of light, which it absorbs to generate an electric current . Additionally, it can crystallize in the cubic crystal system and hexagonal crystal system at temperatures above 540 °C , which could potentially influence its stability and action.
Orientations Futures
Cadmium telluride is the most commercially successful thin-film photovoltaic technology. Development of CdTe as a solar cell material dates back to the early 1980s when ∼10% efficient devices were demonstrated . The future annual installation estimates as high as 250 GW by the year 2050 . The Biden administration has held up First Solar as a model for domestic manufacturing .
Analyse Biochimique
Biochemical Properties
Cadmium tellurite interacts with various biomolecules. For instance, it has been found to interact with proteins and enzymes in biological systems .
Cellular Effects
Cadmium tellurite has been found to have effects on various types of cells and cellular processes . For example, it has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of these effects are still being studied.
Molecular Mechanism
At the molecular level, cadmium tellurite exerts its effects through various mechanisms. For instance, it has been found to interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cadmium tellurite can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of cadmium tellurite can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Cadmium tellurite is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
Cadmium tellurite is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
cadmium(2+);tellurite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMPTXZNGKKTDU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Te](=O)[O-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdO3Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935934 | |
| Record name | Cadmium tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15851-44-2 | |
| Record name | Telluric acid (H2TeO3), cadmium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telluric acid (H2TeO3), cadmium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium tellurium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)
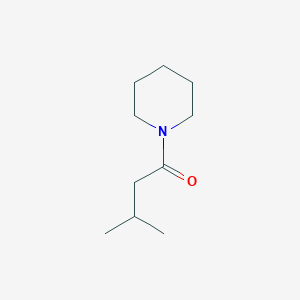
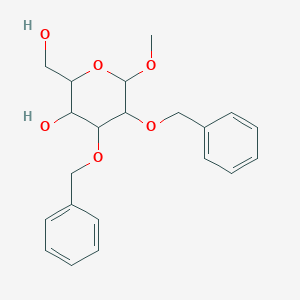

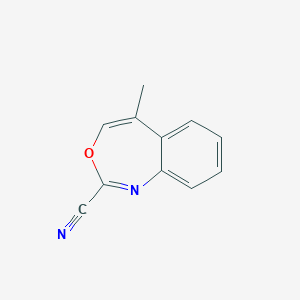

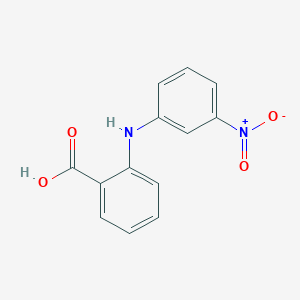
![Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate](/img/structure/B99495.png)
![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)

